4-(3-Fluoro-4-methyl-benzyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis. Its molecular structure allows for various interactions with biological systems, making it a subject of interest in drug development and research.
The compound is classified as a piperidine derivative, which is a common structural motif in many pharmaceutical agents. It can be synthesized through various chemical pathways, typically involving nucleophilic substitution reactions. The presence of the fluorine atom and the methyl group on the benzyl moiety enhances its lipophilicity and biological activity, making it relevant in the field of medicinal chemistry.
The synthesis of 4-(3-fluoro-4-methyl-benzyl)-piperidine generally involves several key steps:
In industrial settings, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular formula of 4-(3-fluoro-4-methyl-benzyl)-piperidine is with a molecular weight of approximately 205.27 g/mol.
4-(3-Fluoro-4-methyl-benzyl)-piperidine can participate in various chemical reactions:
These reactions allow for further functionalization of the compound, enabling the synthesis of more complex molecules.
The mechanism of action for 4-(3-fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the fluorine atom enhances its binding affinity to certain targets, potentially modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications .
Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings .
4-(3-Fluoro-4-methyl-benzyl)-piperidine has several applications in scientific research:
The core benzyl-piperidine scaffold of 4-(3-fluoro-4-methyl-benzyl)-piperidine (Chemical Formula: C₁₃H₁₈FN; SMILES: FC1=C(C)C=CC(CC2CCNCC2)=C1) is most efficiently constructed via nucleophilic substitution between piperidine and activated 3-fluoro-4-methylbenzyl halides [1] [2] [10]. This robust approach leverages the electron-deficient nature of the fluorinated benzyl ring, facilitating nucleophilic attack by the secondary amine nitrogen of piperidine. Optimization studies reveal that employing 3-fluoro-4-methylbenzyl chloride as the electrophilic partner in the presence of inorganic bases (K₂CO₃ or Cs₂CO₃) in aprotic solvents like acetonitrile significantly enhances reaction efficiency, achieving yields exceeding 85% under reflux conditions [10]. The reaction proceeds via an SN₂ mechanism, ensuring clean inversion of configuration at the benzyl carbon, although this stereochemical aspect is inconsequential for the achiral target molecule.
Structural activity relationship (SAR) investigations demonstrate that electronic modulation via the meta-fluoro substituent profoundly influences the electron density of the piperidine nitrogen, impacting biological receptor binding affinity. Comparative studies with the 4-fluorobenzyl analog (CAS 745817-38-3) reveal distinct pharmacological profiles attributable to fluorine positioning [9] [10]. The nucleophilic approach is particularly advantageous for industrial scale-up due to its operational simplicity, readily available starting materials, and tolerance for diverse functional groups. Process refinement has focused on minimizing dialkylation byproducts through controlled stoichiometry (typically 1.05-1.1 equivalents of benzyl halide per equivalent piperidine) and efficient catalyst recovery systems [10].
Table 1: Comparative Nucleophilic Substitution Approaches for Benzyl-Piperidine Synthesis
Benzyl Halide | Base | Solvent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|---|
3-Fluoro-4-methylbenzyl chloride | K₂CO₃ | CH₃CN | Reflux | 85-90 | High selectivity, minimal dialkylation |
3-Fluoro-4-methylbenzyl bromide | Cs₂CO₃ | DMF | 80°C | 88 | Faster kinetics |
4-Fluoro-3-methylbenzyl chloride | Et₃N | THF | 60°C | 78 | Easier workup |
3,4-Difluorobenzyl chloride | K₂CO₃ | Acetone | 56°C | 82 | Broad applicability |
Catalytic hydrogenation represents a pivotal alternative strategy for constructing the piperidine moiety directly from pyridine precursors, notably for stereoselective variants. 4-(3-Fluoro-4-methylbenzyl)pyridine undergoes saturation over noble metal catalysts under pressurized hydrogen [3] . The electron-withdrawing fluoro substituent significantly impacts reaction kinetics and chemoselectivity, often necessitating tailored catalyst systems to mitigate hydrodefluorination side reactions. Studies on analogous 4-(4-fluorobenzyl)pyridine hydrogenation demonstrate that solvent choice critically influences performance: acetic acid provides optimal protonation to prevent catalyst poisoning by the basic piperidine product, achieving initial hydrogenation rates of 210 ml H₂ gₚₚ₋₁ min⁻¹ over 10% Pd/C at 60°C and atmospheric pressure [3].
Rhodium-based catalysts (5% Rh/C) demonstrate superior activity in acetic acid, reaching >99% conversion within 2 hours under mild conditions (25°C, 1 atm H₂), while platinum catalysts require higher pressures (1.5-3 atm) [3]. A transformative dearomatization-hydrogenation (DAH) methodology employing [Rh(COD)Cl]₂ with H-Bpin enables single-step conversion of fluorinated pyridines to piperidines. This tandem process involves initial borane-mediated dearomatization generating 1,2-dihydropyridine intermediates, followed by Rh-catalyzed hydrogenation. The DAH approach achieves excellent diastereocontrol (>20:1 dr) for all-cis-configured products, with the fluorine atom preferentially adopting an axial orientation stabilized by dipole interactions (C-F···H-N⁺) . This stereoelectronic preference is exploitable in pharmacophore design for CNS targets requiring precise three-dimensional positioning.
Table 2: Hydrogenation Performance of Precious Metal Catalysts for Piperidine Ring Formation
Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
5% Rh/C | Acetic acid | 25 | 1 | >99 | 98 |
10% Pd/C | Acetic acid | 60 | 1 | 95 | 95 |
5% Pt/C | Ethanol | 50 | 1.5 | 92 | 90 |
5% Ru/C | Acetic acid | 70 | 5 | 88 | 85 |
While the title compound lacks chiral centers, advanced synthetic routes to related fluoropiperidine pharmacophores leverage dynamic kinetic resolution (DKR) for installing stereogenic fluorine. The Merck process chemistry team pioneered an elegant DKR strategy for synthesizing syn-3-fluoro-4-aminopiperidine building blocks, crucial for neuropharmaceutical candidates like CGRP receptor antagonists . This approach exploits the configurational lability of a fluoroketone intermediate under basic conditions (pH 10.5), enabling in situ racemization while an enantioselective transaminase (ATA-3) irreversibly converts one enantiomer to the desired (R)-amino product. The fluorine atom significantly influences both the equilibrium dynamics and the enzymatic recognition.
The fluoroketone precursor is synthesized via electrophilic fluorination of the silyl enol ether derived from N-Boc-4-piperidone using Selectfluor™ (91% yield). Careful pH control is critical: lower pH slows racemization, leading to kinetic resolution with diminished yield, while higher pH risks base-mediated defluorination. Optimized conditions (0.2M borate buffer pH 10.5, 1M isopropylamine, 20 vol% DMSO, 45°C) with continuous amine dosing and acetone removal deliver the syn-fluoroamine in 66% yield, 15:1 diastereomeric ratio, and 96% ee . Computational studies reveal the syn-preference originates from minimized 1,3-diaxial repulsions between the fluorine and the incipient amino group during the enzymatic transition state. This DKR-transamination exemplifies the strategic merger of organofluorine chemistry and biocatalysis for manufacturing complex chiral fluorinated piperidines.
Biocatalysis offers sustainable routes to enantioenriched intermediates for fluorinated piperidine pharmaceuticals. Beyond the DKR-transaminase approach, enzymatic asymmetric hydrogenation provides complementary access to chiral scaffolds. Merck researchers developed a high-throughput screening platform for asymmetric hydrogenation of 3-fluoro-4-(N-benzoylamino)-1,2-dihydropyridine substrates derived from fluoropyridines . The synthesis initiates with benzoylation of 3-fluoro-4-aminopyridine, followed by partial reduction via benzyl pyridinium salt formation and borohydride reduction.
Ru-BIPHEP complexes modified with HBF₄·OEt₂ emerged as optimal catalysts, suppressing fluoride-induced deactivation observed with Rh and Ir systems. Critical process refinements included solvent substitution (2-Me-THF/MeOH replacing THF) to prevent polymerization and addition of Ti(OiPr)₄ (2 equiv) as a fluoride scavenger. These adjustments enabled 97% conversion with 86% ee using only 1 mol% catalyst, subsequently upgraded to >99.8% ee via supercritical fluid chromatography (SFC) . Although requiring chromatographic purification, this route provides gram-scale access to stereodefined fluoropiperidine building blocks incompatible with electrophilic fluorination strategies. The biocatalytic paradigm demonstrates significant green chemistry advantages: ambient temperatures, aqueous reaction media, and biodegradable catalysts compared to traditional stoichiometric chiral auxiliaries or hazardous reducing agents.
Transitioning from laboratory synthesis to industrial production of 4-(3-fluoro-4-methyl-benzyl)-piperidine demands meticulous process optimization focusing on solvent selection, catalyst recycling, and energy efficiency. Continuous-flow reactors significantly outperform batch systems for nucleophilic substitution routes, achieving nearly quantitative yields with residence times under 10 minutes at 120°C, facilitated by enhanced mass/heat transfer [7] [8]. Immobilized base catalysts (e.g., polymer-supported DBU) enable simplified product isolation and catalyst reuse over ≥15 cycles without significant activity loss.
Solvent optimization studies identify isopropanol/water mixtures (4:1 v/v) as ideal for crystallization, yielding pharmaceutical-grade material with >99.5% purity (HPLC) and negligible residual metal content (<5 ppm) [2] [8]. Hydrogenation processes benefit from switchable solvent systems: acetic acid for reaction efficiency followed by controlled neutralization and extraction into methyl tert-butyl ether (MTBE), minimizing aqueous waste streams. Life-cycle assessment confirms a 40% reduction in process mass intensity (PMI) versus traditional halogenated solvents. Industrial processes prioritize safety through in situ FTIR monitoring of exothermic reactions and continuous hydrogen sensors during catalytic reductions. Thermal stability analysis (DSC) reveals onset decomposition at 210°C, guiding safe drying protocols below 80°C under vacuum [1] [2]. These optimizations collectively enable multi-kilogram production supporting drug discovery programs targeting neurological disorders where fluorinated piperidines serve as privileged pharmacophores.
Table 3: Optimized Industrial Process Parameters for Key Synthetic Steps
Synthetic Step | Reactor Type | Optimal Solvent | Temperature | Key Process Enhancement | Productivity Gain |
---|---|---|---|---|---|
Nucleophilic Substitution | Continuous-flow | Acetonitrile/H₂O | 120°C | Polymer-supported base catalyst | 90% reduction in reaction time |
Catalytic Hydrogenation | Batch (Parr reactor) | Acetic acid/H₂O (9:1) | 60°C | Ti(OiPr)₄ as F⁻ scavenger | 40% increase in catalyst lifetime |
Crystallization | Batch | iPrOH/H₂O (4:1) | 0-5°C | Seeded cooling crystallization | >99.5% purity, consistent polymorph |
DKR-Transamination | Fed-batch | DMSO/borate buffer | 45°C | Continuous iPrNH₂ feed, N₂ sweep | 66% yield vs <40% in batch |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9